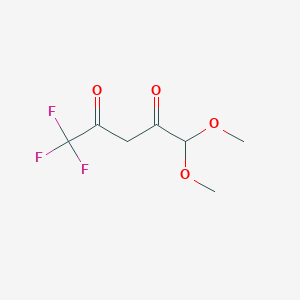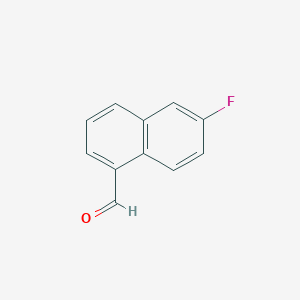
2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound has attracted attention due to its potential biological activities and its presence in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an estrogen receptor agonist, binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2R)-(2’,4’-dihydroxybenzyl)-6,7-methylenedioxy-2,3-dihydrobenzofuran
- 3-(2’-hydroxyphenyl)-6,8-dihydroxy-7-methoxy-isocoumarin
- Platyphyllarin C
Uniqueness
2’,4’-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran is unique due to its specific substitution pattern and the presence of both hydroxyl and methylenedioxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-furo[2,3-f][1,3]benzodioxol-6-ylbenzene-1,3-diol |
InChI |
InChI=1S/C15H10O5/c16-9-1-2-10(11(17)5-9)13-3-8-4-14-15(19-7-18-14)6-12(8)20-13/h1-6,16-17H,7H2 |
InChI Key |
UACAJEAOMACMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
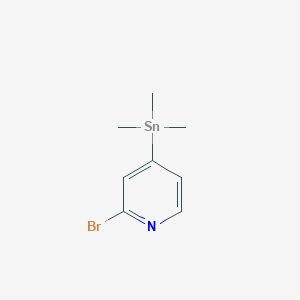
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
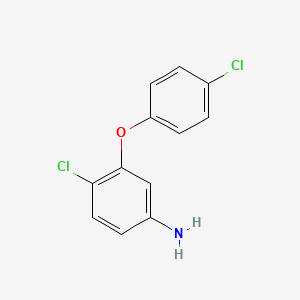
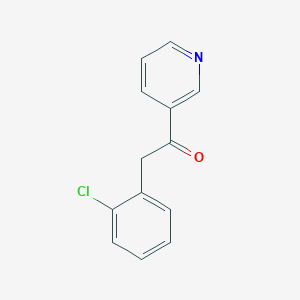
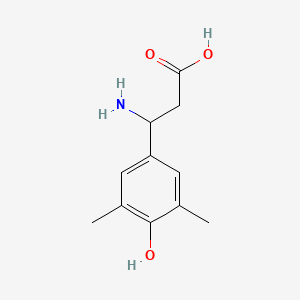
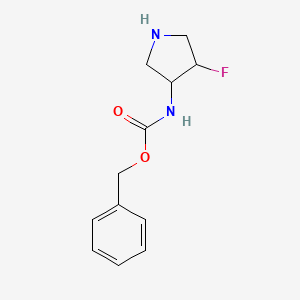

![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)

